Cas no 1807228-11-0 (2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride)

2-クロロメチル-6-シアノ-3-メチルベンゼンスルホニルクロリドは、有機合成において重要な中間体です。特に、医薬品や農薬の製造プロセスにおいて、スルホンアミド基やスルホン酸エステル基の導入に有用です。本製品の特徴は、高い反応性を持つクロロスルホニル基とクロロメチル基を有しており、多様な求核試薬との反応が可能です。また、シアノ基の存在により、さらなる官能基変換の幅が広がります。高い純度と安定性を備えており、精密合成に適しています。取り扱いには適切な保護具と換気が必要ですが、適切な条件下で使用すれば効率的な反応が期待できます。

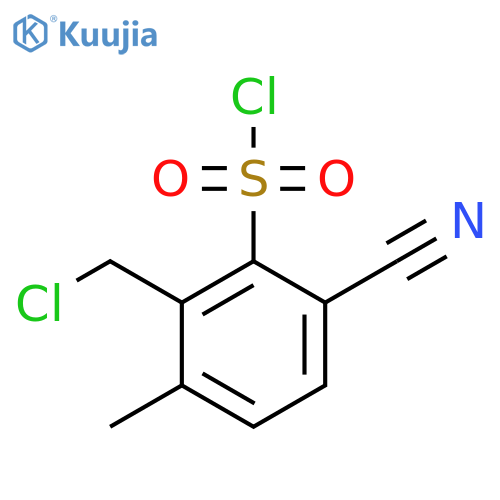

1807228-11-0 structure

商品名:2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride

CAS番号:1807228-11-0

MF:C9H7Cl2NO2S

メガワット:264.128379106522

CID:4981241

2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride

-

- インチ: 1S/C9H7Cl2NO2S/c1-6-2-3-7(5-12)9(8(6)4-10)15(11,13)14/h2-3H,4H2,1H3

- InChIKey: JLVFMYWJRPJVNU-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C)=CC=C(C#N)C=1S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 367

- トポロジー分子極性表面積: 66.3

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013011335-1g |

2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride |

1807228-11-0 | 97% | 1g |

1,460.20 USD | 2021-06-25 |

2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1807228-11-0 (2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量